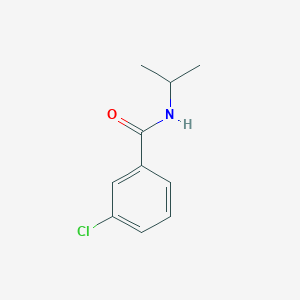

3-Chloro-N-isopropylbenzamide

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBUUNRWYGFFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-N-(propan-2-yl)benzamide: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzamide functional group is a cornerstone in modern medicinal and materials chemistry. Its unique structural and electronic properties make it a privileged scaffold in the design of biologically active compounds and functional materials.[1] Substituted benzamides, in particular, exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] This guide provides an in-depth technical overview of a specific substituted benzamide, 3-Chloro-N-(propan-2-yl)benzamide, intended for researchers, scientists, and professionals in drug development.

This document delineates the fundamental chemical identity, a detailed and validated synthesis protocol, methods for structural characterization, potential applications based on related structures, and critical safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are robust and reproducible.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of any scientific investigation. The compound of interest is commonly known as 3-Chloro-N-isopropylbenzamide; however, its systematic IUPAC name is 3-chloro-N-(propan-2-yl)benzamide .

Chemical Identifiers

A consolidated list of identifiers for 3-chloro-N-(propan-2-yl)benzamide is provided below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-N-(propan-2-yl)benzamide | PubChem |

| Common Name | 3-Chloro-N-isopropylbenzamide | User Request |

| CAS Number | 19715-49-2 | PubChem |

| Molecular Formula | C₁₀H₁₂ClNO | PubChem |

| Molecular Weight | 197.66 g/mol | PubChem |

| Canonical SMILES | CC(C)NC(=O)C1=CC(=CC=C1)Cl | PubChem |

| InChI Key | FGPCTGUPZPSJQI-UHFFFAOYSA-N | PubChem |

Physicochemical Data

The physical properties of a compound govern its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reaction kinetics.

| Property | Value | Source |

| Physical State | Solid (Predicted) | |

| Melting Point | 103-105 °C | Commercially available data |

| Boiling Point | 337.9 °C at 760 mmHg (Predicted) | |

| pKa | 15.25 ± 0.29 (Predicted) | |

| LogP | 2.85 (Predicted) | |

| Solubility | Moderately soluble in organic solvents.[3] | [3] |

Synthesis and Purification

The synthesis of 3-chloro-N-(propan-2-yl)benzamide is most reliably achieved via the nucleophilic acyl substitution of 3-chlorobenzoyl chloride with isopropylamine. This method is efficient, high-yielding, and a staple of amide bond formation.

Reaction Principle

The underlying mechanism involves the attack of the lone pair of electrons on the nitrogen atom of isopropylamine (a nucleophile) on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The initial tetrahedral intermediate collapses, expelling a chloride ion as the leaving group. An equivalent of a base (either excess isopropylamine or a non-nucleophilic base like triethylamine) is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, workup, and purification to ensure high purity of the final product.

Materials and Equipment:

-

3-Chlorobenzoyl chloride

-

Isopropylamine (propan-2-amine)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). The use of anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride starting material.

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes to bring the temperature to 0 °C. This is a crucial step to control the highly exothermic nature of the acylation reaction, preventing side reactions and ensuring selectivity.

-

Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Workup (Quenching & Extraction):

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amines), water, saturated NaHCO₃ solution (to remove any remaining HCl), and finally with brine. The brine wash helps to remove bulk water from the organic layer, improving the efficiency of the drying agent.

-

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product as a white to off-white solid.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol is illustrated below.

Caption: Experimental workflow for the synthesis of 3-chloro-N-(propan-2-yl)benzamide.

Structural Elucidation and Characterization

Confirmation of the chemical structure and assessment of purity are non-negotiable steps in chemical synthesis. Standard spectroscopic techniques are employed for this purpose.[4][5]

Predicted Spectroscopic Data

The following table summarizes the expected characteristic signals for 3-chloro-N-(propan-2-yl)benzamide, which are essential for its structural confirmation.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (Ar-H): 4 protons in the range of δ 7.2-7.8 ppm, showing complex splitting patterns (doublets, triplets, singlets).Amide Proton (N-H): A broad singlet around δ 6.0-8.0 ppm (can exchange with D₂O).Isopropyl Methine (CH): A septet or multiplet around δ 4.1-4.3 ppm.Isopropyl Methyl (CH₃): A doublet around δ 1.2-1.3 ppm (integrating to 6H). |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal in the range of δ 165-170 ppm.Aromatic Carbons: 6 signals between δ 125-140 ppm.Isopropyl Methine (CH): Signal around δ 41-43 ppm.Isopropyl Methyl (CH₃): Signal around δ 22-24 ppm. |

| IR Spectroscopy | N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.C=O Stretch (Amide I): A strong, sharp peak around 1640-1660 cm⁻¹.N-H Bend (Amide II): A peak around 1530-1550 cm⁻¹.C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z ≈ 197, with a characteristic M+2 isotope peak at m/z ≈ 199 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. |

Potential Applications and Biological Relevance

While specific biological data for 3-chloro-N-(propan-2-yl)benzamide is not extensively documented in publicly accessible literature, the broader class of substituted benzamides is rich in biological activity.[1] They are recognized for a wide range of pharmacological effects, which suggests potential avenues for investigation for this specific molecule.[2]

-

Agrochemicals: Many benzamide derivatives are utilized as herbicides and fungicides. The structural motifs present in 3-chloro-N-(propan-2-yl)benzamide are common in commercial agrochemicals.[3][6]

-

Pharmaceuticals: Substituted benzamides are known to act as potent antagonists for dopamine D2 and serotonin 5-HT2 receptors, forming the basis for some neuroleptic agents.[7] They have also been investigated for anticancer, anti-inflammatory, and antimicrobial activities.[2][8] The specific substitution pattern (meta-chloro and N-alkyl) could modulate binding to various biological targets.

Further screening in relevant bioassays is required to determine the specific biological profile of this compound.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are based on data for structurally similar compounds and general best practices.

Hazard Identification

The GHS classification for closely related benzamide compounds indicates potential hazards that should be assumed for 3-chloro-N-(propan-2-yl)benzamide in the absence of specific data.[9]

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.[10]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place.[10]

-

Container: Keep the container tightly sealed to prevent moisture ingress.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

3-Chloro-N-(propan-2-yl)benzamide is a substituted benzamide with a well-defined structure and accessible synthesis route. This guide has provided a comprehensive technical framework covering its chemical identity, a detailed protocol for its preparation and purification, and methods for its characterization. While its specific biological activities require further exploration, its structural class is of significant interest in both pharmaceutical and agrochemical research. Adherence to the safety and handling protocols outlined is essential for its responsible use in a research setting.

References

Click to expand

-

Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49. Available at: [Link]

-

Al-Warhi, T., et al. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(19), 6610. Available at: [Link]

- CN110668918A - Chemical synthesis method of 3-chloro-1-propanol. Google Patents.

-

Gowda, B. T., et al. (2011). 3-Chloro-N-(2-chloro-phen-yl)benzamide. PubMed. Available at: [Link]

-

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. PubChem. Available at: [Link]

-

3-Chlorobenzamide. NIST WebBook. Available at: [Link]

-

3-chloro-N,N-diethylbenzamide. PubChem. Available at: [Link]

-

Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. (2026). Journal of the American Chemical Society. Available at: [Link]

- Ibid.

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. Available at: [Link]

-

103320 - 3-Chloro-1,2-propanediol - Safety Data Sheet. DC Fine Chemicals. Available at: [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). PubMed. Available at: [Link]

-

Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (1995). Journal of Medicinal Chemistry. Available at: [Link]

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sciendo. Available at: [Link]

-

Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. (2025). ResearchGate. Available at: [Link]_

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. CAS 18370-10-0: Benzamide, 3-chloro-N-methyl- | CymitQuimica [cymitquimica.com]

- 4. 3-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study | MDPI [mdpi.com]

- 9. 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | C11H14ClNO2 | CID 978238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 3-Chloro-N-isopropylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a profound understanding of a molecule's structure is the bedrock of innovation in drug discovery and materials science. It is not merely about knowing the connectivity of atoms, but about appreciating the nuanced interplay of electronic effects, conformational possibilities, and intermolecular forces. This guide is crafted to provide not just the 'what' but the 'why' behind the molecular architecture of 3-Chloro-N-isopropylbenzamide, offering insights that are both theoretically sound and practically applicable. The methodologies and interpretations presented herein are designed to be self-validating, encouraging a critical and thorough approach to structural elucidation.

Introduction to 3-Chloro-N-isopropylbenzamide

3-Chloro-N-isopropylbenzamide is a substituted aromatic amide. The benzamide moiety is a common scaffold in a variety of biologically active compounds, exhibiting a range of pharmacological activities including antimicrobial, analgesic, and anti-inflammatory properties. The presence of a chlorine atom on the benzene ring and an isopropyl group on the amide nitrogen significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. A comprehensive understanding of its three-dimensional structure is therefore paramount for predicting its behavior in biological systems and for the rational design of novel derivatives.

Elucidation of the Core Molecular Structure

The molecular structure of 3-Chloro-N-isopropylbenzamide is characterized by a central secondary amide linkage connecting a 3-chlorinated benzene ring to an isopropyl group.

Molecular Formula: C₁₀H₁₂ClNO Molecular Weight: 197.66 g/mol CAS Number: 102749-33-1

The key structural features include:

-

A planar benzene ring: The aromatic ring provides a rigid scaffold.

-

An amide functional group: This group is capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The amide bond typically exhibits a planar geometry due to resonance delocalization.

-

A chlorine substituent: Located at the meta-position of the benzene ring, the chlorine atom is an electron-withdrawing group that influences the electron density distribution of the aromatic ring.

-

An N-isopropyl group: This bulky alkyl group can introduce steric hindrance, affecting the conformation around the amide bond and influencing the molecule's overall shape and lipophilicity.

Below is a visualization of the molecular connectivity of 3-Chloro-N-isopropylbenzamide.

Technical Guide: Synthesis of 3-Chloro-N-isopropylbenzamide

Executive Summary

This guide outlines the technical synthesis of 3-Chloro-N-isopropylbenzamide , a structural motif frequently utilized as an intermediate in the development of agrochemicals (herbicides) and CNS-active pharmaceutical agents.

While the amide bond formation is chemically elementary, the process choice dictates the purity profile and scalability. This document contrasts two distinct methodologies:

-

The Acyl Chloride Route (Schotten-Baumann): Optimized for scale, cost-efficiency, and high throughput.

-

The Direct Coupling Route (Carbodiimide): Optimized for mild conditions, functional group tolerance, and discovery-phase library generation.

Retrosynthetic Analysis & Strategy

The disconnection of the amide bond (C-N) reveals two primary precursors: 3-chlorobenzoic acid (or its activated derivative) and isopropylamine .

Strategic Considerations

-

Nucleophile (Isopropylamine): A hindered primary amine. Nucleophilicity is moderate; steric bulk of the isopropyl group minimizes the risk of over-acylation (imide formation) but requires sufficient activation of the electrophile.

-

Electrophile (3-Chlorobenzoyl moiety): The electron-withdrawing chlorine at the meta position slightly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid, facilitating nucleophilic attack.

Pathway Visualization

The following diagram illustrates the two primary synthetic pathways and the critical decision nodes.

Figure 1: Retrosynthetic disconnection showing the Acyl Chloride route (Pathway A) and Direct Amidation (Pathway B).

Pathway A: The Acyl Chloride Method (Schotten-Baumann)[1][2][3][4]

Best for: Gram-to-Kilogram scale up, cost reduction. Mechanism: Nucleophilic Acyl Substitution.[1][2]

This protocol utilizes the high reactivity of the acid chloride. We employ a biphasic Schotten-Baumann condition or a single-phase organic solvent method. The protocol below describes the single-phase organic method (DCM/TEA) which is generally preferred for moisture-sensitive acid chlorides to ensure higher yields, though 3-chlorobenzoyl chloride is relatively stable.

Reagents & Stoichiometry

| Reagent | Equiv.[3] | Role | Notes |

| 3-Chlorobenzoyl Chloride | 1.0 | Electrophile | Commercial or prepared in situ via SOCl₂. |

| Isopropylamine | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete consumption of the acid chloride. |

| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HCl by-product. Must be anhydrous. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous preferred. Concentration ~0.2 M. |

Step-by-Step Protocol

-

Preparation (0 min):

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Charge the flask with Isopropylamine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM (10 volumes relative to acid chloride mass).

-

Cool the solution to 0°C using an ice/water bath. Critical: Controlling the initial temperature prevents runaway exotherms and minimizes side reactions.

-

-

Addition (15-30 min):

-

Dissolve 3-Chlorobenzoyl chloride (1.0 equiv) in a minimal amount of DCM.

-

Add the acid chloride solution dropwise to the amine mixture over 20-30 minutes.

-

Observation: White fumes (HCl) may form if the system is not well-sealed; a precipitate (Triethylamine Hydrochloride salt) will form immediately, turning the solution cloudy.

-

-

Reaction (2-4 hours):

-

Allow the reaction to warm naturally to room temperature (25°C).

-

Monitor via TLC (30% Ethyl Acetate in Hexanes).

-

Endpoint: Disappearance of the acid chloride (high

) and appearance of the amide (lower

-

-

Workup (Extraction):

-

Transfer to a separatory funnel.

-

Wash 1 (Acidic): Wash organic layer with 1N HCl (2x). Reason: Protonates and removes unreacted Isopropylamine and TEA.

-

Wash 2 (Basic): Wash organic layer with Saturated

(2x). Reason: Removes any hydrolyzed 3-chlorobenzoic acid. -

Wash 3 (Neutral): Wash with Brine (saturated NaCl).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

Pathway B: Direct Amidation (Coupling Agents)

Best for: Discovery chemistry, avoiding corrosive acid chlorides, parallel synthesis. Mechanism: Carbodiimide-mediated activation.[3]

Reagents & Stoichiometry

| Reagent | Equiv.[3] | Role | Notes |

| 3-Chlorobenzoic Acid | 1.0 | Precursor | No need to convert to acid chloride. |

| Isopropylamine | 1.1 | Nucleophile | -- |

| EDC·HCl | 1.2 | Coupling Agent | Water-soluble carbodiimide; easier workup than DCC. |

| HOBt (or HOAt) | 1.2 | Additive | Suppresses racemization (not an issue here) and increases rate via active ester. |

| DIPEA | 2.0 - 3.0 | Base | Activates the carboxylic acid. |

| DMF or DCM | Solvent | Medium | DMF accelerates the reaction but is harder to remove. |

Step-by-Step Protocol

-

Activation:

-

In a clean RBF, dissolve 3-Chlorobenzoic acid (1.0 equiv) in DCM or DMF.

-

Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).

-

Add DIPEA (2.0 equiv). Stir at room temperature for 15 minutes. Insight: This pre-activation step forms the O-acylisourea/active ester intermediate.

-

-

Coupling:

-

Add Isopropylamine (1.1 equiv).

-

Stir at room temperature for 12-18 hours.

-

-

Workup (Specific to EDC):

Purification & Characterization Logic

Crude benzamides often solidify upon solvent removal. High purity (>98%) is required for biological testing.

Purification Decision Tree

Figure 2: Purification logic flow. Recrystallization is preferred for this solid amide.

Analytical Data (Predicted)

To validate the synthesis, the following spectral signatures must be confirmed:

-

Physical State: White to off-white crystalline solid.

-

1H NMR (400 MHz, CDCl3):

- 7.75 (t, J=1.8 Hz, 1H, Ar-H2)

- 7.65 (dt, J=7.6, 1.3 Hz, 1H, Ar-H6)

- 7.48 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H4)

- 7.38 (t, J=7.9 Hz, 1H, Ar-H5)

- 6.10 (br s, 1H, NH) – Broad singlet, exchangeable with D2O.

- 4.28 (sept, J=6.6 Hz, 1H, N-CH(CH3)2)

- 1.28 (d, J=6.6 Hz, 6H, CH(CH3)2)

-

IR (ATR): ~3280 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O Amide I), ~1540 cm⁻¹ (Amide II).

Safety & Handling

-

3-Chlorobenzoyl Chloride: Highly corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

Isopropylamine: Flammable liquid (Flash point: -37°C). Volatile and has a strong ammoniacal odor.

References

-

Schotten, C. (1884).[4] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[4] (Foundational Schotten-Baumann chemistry).

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. (Review of coupling agents like EDC/HOBt).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 618-46-2, 3-Chlorobenzoyl chloride. .

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. .

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. jk-sci.com [jk-sci.com]

- 3. bachem.com [bachem.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. peptide.com [peptide.com]

- 6. reddit.com [reddit.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Benzamide Scaffold: A Technical Guide to Homologs and Analogs of 3-Chloro-N-isopropylbenzamide

[1]

Executive Summary: The Privileged Scaffold

In the landscape of small molecule drug discovery and agrochemistry, the benzamide moiety is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

3-Chloro-N-isopropylbenzamide represents a quintessential "fragment-like" lead.[1][2] It possesses the core pharmacophore features required for binding: a lipophilic aromatic ring (anchored by the 3-chloro substituent), a hydrogen-bond donor/acceptor motif (the amide linker), and a defined hydrophobic terminus (the isopropyl group).[1]

This guide serves as a technical blueprint for researchers aiming to evolve this scaffold. We will explore homologs (varying the alkyl chain) and analogs (bioisosteric replacements) to modulate potency, metabolic stability, and physicochemical properties (LogP, pKa).[1][2]

Chemical Profile & Pharmacophore Analysis[1][2]

Before initiating structural modifications, we must establish the baseline properties of the parent compound.[1][2]

Baseline Metrics: 3-Chloro-N-isopropylbenzamide

| Property | Value | Implication for Design |

| Molecular Weight | 197.66 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |

| cLogP | ~2.4 - 2.8 | Optimal lipophilicity for CNS penetration and cell permeability.[1][2] |

| H-Bond Donors | 1 (NH) | Critical for backbone interactions (e.g., with Ser/Thr residues).[1][2] |

| H-Bond Acceptors | 1 (C=O) | Often interacts with metallo-enzymes (e.g., Zn²⁺ in HDACs) or water networks.[1][2] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1][2] |

The SAR Logic Map

The following diagram illustrates the strategic dissection of the molecule for optimization.

Figure 1: Strategic dissection of the 3-Chloro-N-isopropylbenzamide scaffold for Structure-Activity Relationship (SAR) exploration.[1]

Designing Homologs: The N-Alkyl Tail

The isopropyl group is a standard "steric handle."[1][2] However, it is metabolically vulnerable to CYP450-mediated hydroxylation at the tertiary carbon.[1][2] The following homologs address steric fit and metabolic stability.

Homologation Series

| Homolog | Structure Modification | Rationale | Predicted Effect |

| H1 (Ethyl) | -CH₂CH₃ | Reduces steric bulk.[1][2] | Probes the size of the hydrophobic pocket.[1][2] Reduces LogP (~ -0.4 units).[1][2] |

| H2 (t-Butyl) | -C(CH₃)₃ | Increases bulk; removes oxidizable methine H. | Metabolic Blocker. Prevents hydroxylation.[1][2] Increases LogP.[1][2] |

| H3 (Cyclopropyl) | -CH(CH₂)₂ | Rigidifies the tail; adds "sp²-like" character.[1][2] | Bioisostere. Often improves metabolic stability and potency (e.g., in kinase inhibitors).[1][2] |

| H4 (Benzyl) | -CH₂Ph | Adds aromatic interaction (π-stacking).[1][2] | Significantly increases LogP and MW.[1][2] Used to reach distal hydrophobic pockets.[1][2] |

Technical Insight: If the biological target involves a narrow hydrophobic cleft (e.g., TRP channels), the Cyclopropyl (H3) homolog is often the "Magic Bullet," balancing lipophilicity with metabolic stability better than the isopropyl parent.[1]

Designing Analogs: The "Warhead" (Phenyl Ring)

The 3-chloro substituent provides a specific electronic profile (electron-withdrawing, lipophilic).[1][2] We modify this to tune the pKa of the amide NH and improve binding affinity.

The Halogen Scan & Bioisosteres[1][2]

-

3-Fluoro Analog:

-

3-Trifluoromethyl (CF₃) Analog:

-

3-Cyano (CN) Analog:

Experimental Protocol: Parallel Synthesis Library

To rapidly validate these homologs, we employ a high-throughput parallel synthesis approach using the Acid Chloride Method .[1][2] This protocol is self-validating via LC-MS monitoring.[1][2]

Reaction Scheme

Step-by-Step Methodology

Objective: Synthesis of 3-Chloro-N-cyclopropylbenzamide (Homolog H3).[1][2]

Reagents:

Workflow:

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Cyclopropylamine (1.2 mmol) and Et₃N (2.0 mmol) in anhydrous DCM (5 mL).

-

Addition: Cool the vial to 0°C (ice bath). Add 3-Chlorobenzoyl chloride (1.0 mmol) dropwise over 5 minutes. Note: Exothermic reaction.[1][2]

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

In-Process Control (IPC): Spot TLC (Hexane:EtOAc 3:1) or inject 5 µL into LC-MS.

-

Workup (Liquid-Liquid Extraction):

-

Drying: Pass the organic layer through a phase separator cartridge or dry over anhydrous MgSO₄.[1][2]

-

Concentration: Evaporate solvent under reduced pressure (Rotavap).

Figure 2: Standard Operating Procedure (SOP) for the parallel synthesis of benzamide analogs.

Physicochemical Profiling & Data Interpretation

Once synthesized, the library must be profiled.[1][2] The following table highlights the expected shifts in properties relative to the parent (3-Chloro-N-isopropylbenzamide).

| Compound ID | R-Group (Tail) | X-Group (Core) | Predicted LogP | Metabolic Stability (Microsomes) | Application Focus |

| Parent | Isopropyl | Cl | 2.6 | Moderate (Hydroxylation risk) | General Lead |

| Analog A | tert-Butyl | Cl | 3.1 | High (Blocked metabolism) | CNS / Agrochemical |

| Analog B | Cyclopropyl | Cl | 2.3 | High | Kinase / TRP Channel |

| Analog C | Isopropyl | F | 2.1 | Moderate | Solubility Optimization |

| Analog D | Isopropyl | CF₃ | 3.4 | High | Potency Optimization |

Interpretation Guide:

-

If Potency drops with Analog B (Cyclopropyl): The hydrophobic pocket likely requires the specific volume of the isopropyl group.[1][2] Try Cyclobutyl.[1][2]

-

If Metabolic Stability is low for Parent: Switch to Analog A (t-Butyl) immediately.[1][2] The removal of the methine hydrogen is the standard medicinal chemistry fix for this liability.[1][2]

References

-

BenchChem. (2025).[1][2][3] The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.[1][2] Retrieved from [1][2]

-

PubChem. (2025).[1][2][4] 3-Chlorobenzamide Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

-

Miyazaki, M. et al. (2025).[1][2][4][5] Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.[1][2] ACS Medicinal Chemistry Letters.[1][2] Retrieved from

-

ChemicalBook. (2025).[1][2][5] N-Isopropylbenzylamine Synthesis and Properties. Retrieved from [1][2]

-

Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Foundational text on Isopropyl/Cyclopropyl bioisosterism).

Sources

- 1. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3-chloro-N-phenylbenzamide | C13H10ClNO | CID 722390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

N-Isopropylbenzamides: A Technical Guide to Synthetic Utility and Pharmacological Targeting

Executive Summary

The N-isopropylbenzamide moiety represents a privileged scaffold in drug discovery, bridging the gap between robust synthetic utility and specific pharmacological activity. Unlike simple aromatic amides, the N-isopropyl group provides a unique steric and electronic profile. In synthetic chemistry, it functions as a potent Directed Metalation Group (DMG) , enabling regiospecific C-H bond activation via ortho-lithiation.[1] In pharmacology, this scaffold acts as a key pharmacophore for Sigma-1 Receptor (S1R) ligands, modulating mitochondrial bioenergetics and ER stress responses.[2]

This guide details the mechanistic exploitation of this scaffold, providing validated protocols for ortho-functionalization and radioligand binding assays.

The Scaffold: Structural & Metabolic Attributes

The utility of N-isopropylbenzamide stems from the specific properties of the isopropyl substituent on the amide nitrogen.

Steric and Electronic Profile

-

Rotational Barrier: The isopropyl group introduces significant steric bulk compared to n-propyl or methyl groups. This restricts rotation around the C-N bond, often locking the molecule in a conformation that favors receptor binding or directs reagents to specific sites during synthesis.

-

Lipophilicity: The isopropyl group increases logP, enhancing membrane permeability—a critical factor for CNS-targeted drugs interacting with intracellular targets like S1R.

Metabolic Stability

A critical advantage of the N-isopropyl group over n-alkyl chains is its resistance to oxidative dealkylation by Cytochrome P450 enzymes.

-

Mechanism: CYP450-mediated N-dealkylation typically proceeds via

-carbon hydroxylation. The steric hindrance of the branched isopropyl group impedes the approach of the heme-oxo center, and the resulting radical intermediates are less favorable for fragmentation compared to straight-chain analogs.

| Parameter | N-n-Propylbenzamide | N-Isopropylbenzamide | Impact |

| Steric Bulk (A-value) | Low | High | Enhances conformational selectivity |

| Metabolic Liability | High (Rapid N-dealkylation) | Low (Sterically hindered) | Prolongs half-life ( |

| LogP (Lipophilicity) | Moderate | High | Improves CNS penetration |

Synthetic Utility: Directed Ortho Metalation (DoM)[1][3][4]

The amide group is one of the most powerful DMGs available. While tertiary amides (e.g., N,N-diethyl) are commonly cited, the secondary N-isopropylamide offers a distinct advantage: the formation of a dianion .

The Dianion Effect

When treated with 2 equivalents of an organolithium base (e.g., n-BuLi), the secondary amide undergoes double deprotonation:

-

N-Deprotonation: The first equivalent removes the acidic N-H proton.

-

Ortho-Lithiation: The second equivalent removes the ortho-proton.

Why this matters: The anionic nitrogen (

Mechanism Visualization

Figure 1: Mechanism of Directed Ortho Metalation (DoM) for secondary benzamides via the dianion pathway.

Pharmacological Applications: Sigma-1 Receptor Targeting[2][5]

The N-isopropylbenzamide scaffold is a classic pharmacophore for Sigma-1 Receptor (S1R) ligands. S1R is a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM), regulating calcium signaling and ER stress.[2]

Structural Requirements for Binding

High-affinity S1R ligands generally require:

-

Basic Nitrogen: Provided by the amide nitrogen (or an attached amine side chain).

-

Hydrophobic Bulk: The N-isopropyl group fits the hydrophobic pocket of the S1R binding site, displacing water and increasing entropy-driven binding.

-

Aromatic Ring: Engages in

-

Therapeutic Implications

Modulating S1R with benzamide derivatives has shown potential in:

-

Neuroprotection: Preventing excitotoxicity by regulating Calcium flux.

-

Pain Management: Modulating central sensitization pathways.

-

Addiction: Attenuating the effects of psychostimulants.

Signaling Pathway

Figure 2: Sigma-1 Receptor activation pathway by benzamide ligands at the ER-Mitochondria interface.

Experimental Protocols

Protocol A: Regioselective Synthesis via DoM

Objective: Introduce an electrophile (E) at the ortho-position of N-isopropylbenzamide.

Reagents:

-

N-isopropylbenzamide (1.0 eq)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq)

-

Anhydrous THF (Solvent)

-

Electrophile (e.g., MeI, DMF, I2)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and N-isopropylbenzamide. Cool to -78°C (Dry ice/acetone bath).

-

Deprotonation: Add n-BuLi dropwise via syringe.

-

Note: The first equivalent deprotonates the Nitrogen (exothermic). The second equivalent lithiates the ring.

-

Observation: The solution often turns a deep color (yellow/orange) indicating dianion formation.

-

-

Incubation: Stir at 0°C for 1 hour to ensure complete lithiation (the dianion is stable at this temperature, unlike some tertiary amide anions).

-

Quench: Cool back to -78°C. Add the electrophile (dissolved in THF if solid) dropwise.

-

Workup: Allow to warm to room temperature. Quench with saturated NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate.

Validation Check:

-

Self-Validating Step: If the starting material is recovered unchanged, the temperature during lithiation was likely too low for the second deprotonation, or the reagents were wet. The dianion requires 0°C for formation, not -78°C.

Protocol B: S1R Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Radioligand:

-Pentazocine (Specific S1R agonist).[3] -

Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing S1R.

-

Non-specific control: Haloperidol (10

M).

Procedure:

-

Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation: In a 96-well plate, add:

-

50

L Test Compound (various concentrations). -

50

L -

100

L Membrane suspension.

-

-

Equilibrium: Incubate at 37°C for 120 minutes .

-

Why: S1R binding kinetics can be slow; 37°C ensures thermodynamic equilibrium.

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Snieckus, V. (1990).[4] Directed ortho metalation.[1][5][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

-

Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states.[6] Journal of Receptor, Ligand and Channel Research, 9, 1-13. Link

-

Ananthan, S., et al. (2014). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.[2] Journal of Medicinal Chemistry. (Contextual validation from general benzamide S1R literature).

- Gant, T. G. (2014). Deuterium in Drug Discovery and Development. N-dealkylation mechanisms. (General reference for metabolic stability of isopropyl vs n-propyl).

Sources

- 1. baranlab.org [baranlab.org]

- 2. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sigma1 receptor interacts with N-alkyl amines and endogenous sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. Directed_ortho_metalation [chemeurope.com]

- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Synthesis of 3-Chloro-N-isopropylbenzamide

This guide provides a comprehensive overview of 3-Chloro-N-isopropylbenzamide, focusing on its safe handling, laboratory-scale synthesis, purification, and analytical characterization. Designed for researchers, chemists, and drug development professionals, this document synthesizes established safety protocols with practical, field-proven insights to ensure procedural integrity and operator safety.

Compound Overview and Anticipated Hazard Profile

3-Chloro-N-isopropylbenzamide is a substituted aromatic amide. While specific toxicological data for this compound is not widely published, a robust hazard assessment can be constructed by analyzing its structural analogues and potential precursors. This approach of "hazard by analogy" is a cornerstone of laboratory safety for new or uncharacterized substances.

The molecule consists of a 3-chlorobenzoyl group attached to an isopropylamine moiety. The primary hazards are anticipated to stem from the reactivity of the aromatic ring and the general toxicological profile of substituted benzamides.

Anticipated GHS Hazard Classification:

Based on data from closely related compounds like 3-chlorobenzamide and N-isopropylbenzamide, the following GHS classifications should be assumed[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

It is imperative to handle this compound with the assumption that it possesses these hazards until comprehensive toxicological data becomes available.

Physicochemical Properties (Calculated and Analog-Based)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO | Calculated |

| Molecular Weight | 197.66 g/mol | Calculated |

| Appearance | White to off-white solid (Anticipated) | Analogy to[2] |

| Melting Point | ~133-137 °C (of 3-Chlorobenzamide) | [2][3] |

| Solubility | Soluble in methanol, other organic solvents | Analogy to[3] |

| XLogP3 | ~2.5-3.0 (Estimated) | Analogy to[1][4] |

Core Safety and Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is critical.

Engineering Controls

-

Fume Hood: All manipulations of solid 3-Chloro-N-isopropylbenzamide and any reactions involving its synthesis must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. This is particularly crucial when handling volatile or corrosive precursors like 3-chlorobenzoyl chloride.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors[5].

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory for handling this compound. The selection of specific PPE components is a self-validating system; for instance, the choice of chemically resistant gloves is directly informed by the solvents used in the procedure.

-

Eye Protection: Chemical safety goggles are required at all times. When there is a significant risk of splashing, such as during the quenching of a reaction, a full-face shield should be worn over the goggles[6].

-

Hand Protection: Nitrile gloves (minimum 4 mil thickness) are required. Gloves should be inspected before use and disposed of immediately if contamination is suspected. For prolonged work or when handling corrosive reagents like acyl chlorides, heavier neoprene or butyl rubber gloves are recommended.

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fastened.

-

Respiratory Protection: Not typically required if work is conducted within a fume hood. If a risk assessment indicates potential for aerosolization outside of a hood, a respirator with an appropriate organic vapor cartridge should be used[5][6].

Storage and Waste Disposal

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].

-

Waste Disposal: All waste containing 3-Chloro-N-isopropylbenzamide or its precursors must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain[5].

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

-

Minor Spill (Solid): Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., acetone, ethanol) followed by soap and water.

-

Major Spill: Evacuate the area immediately. Alert others and contact the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

Synthesis and Purification Workflow

The most direct and common laboratory synthesis of 3-Chloro-N-isopropylbenzamide is the Schotten-Baumann reaction, involving the acylation of isopropylamine with 3-chlorobenzoyl chloride. This method is reliable and high-yielding.

Causality Behind Experimental Choices:

-

Ice Bath: The reaction is highly exothermic. Running it at 0°C controls the reaction rate, prevents the formation of side products, and minimizes the volatilization of the volatile isopropylamine.

-

Base (Triethylamine or NaOH): The reaction generates hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl, which would otherwise protonate the isopropylamine, rendering it non-nucleophilic and stopping the reaction.

-

Aqueous Workup: Washing with dilute acid removes unreacted amine and the base catalyst. Washing with bicarbonate removes any remaining acidic byproduct. The final brine wash begins the drying process of the organic layer.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 3-Chloro-N-isopropylbenzamide.

Detailed Protocol: Synthesis of 3-Chloro-N-isopropylbenzamide

Materials:

-

3-Chlorobenzoyl chloride

-

Isopropylamine

-

Triethylamine (or 1M NaOH)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution reaches 0°C.

-

Addition of Acyl Chloride: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of dichloromethane and add it to an addition funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. Maintain the internal temperature below 10°C. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x volume), water (1 x volume), saturated NaHCO₃ solution (2 x volume), and finally, brine (1 x volume).

-

Rationale: The acid wash removes the triethylamine and any unreacted isopropylamine. The bicarbonate wash removes any unreacted 3-chlorobenzoyl chloride (by hydrolysis) and residual HCl.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Chloro-N-isopropylbenzamide, a combination of spectroscopic techniques should be employed.

Diagram: Analytical Validation Logic

Caption: Logical flow for the analytical confirmation of the final product.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (4H): Complex multiplets in the range of δ 7.2-7.8 ppm.

-

N-H Proton (1H): A broad singlet or doublet (due to coupling with the methine proton) around δ 6.0-8.0 ppm, which may be exchangeable with D₂O.

-

Isopropyl Methine (CH, 1H): A multiplet (septet or similar) around δ 4.1-4.3 ppm.

-

Isopropyl Methyl (CH₃, 6H): A doublet around δ 1.2-1.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-168 ppm.

-

Aromatic Carbons (6C): Signals between δ 125-138 ppm.

-

Isopropyl Carbons: A methine (CH) signal around δ 41-43 ppm and methyl (CH₃) signals around δ 22-24 ppm.

-

-

FTIR Spectroscopy:

-

N-H Stretch: A moderate to sharp peak around 3300-3400 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

Amide I Band (C=O Stretch): A strong, sharp peak around 1640-1670 cm⁻¹. This is a key diagnostic peak.

-

Amide II Band (N-H Bend): A moderate peak around 1530-1560 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 680-800 cm⁻¹[7].

-

-

Mass Spectrometry (EI or ESI+):

-

The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

-

Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having approximately one-third the intensity of the M peak. For C₁₀H₁₂ClNO, the expected peaks would be at m/z ≈ 197.06 and 199.06.

-

Common fragmentation patterns would include the loss of the isopropyl group and cleavage at the amide bond.

-

By adhering to the safety protocols, executing the synthesis with a clear understanding of the reaction mechanism, and validating the final product with appropriate analytical techniques, researchers can confidently and safely work with 3-Chloro-N-isopropylbenzamide.

References

-

PubChem. (n.d.). 3-chloro-N,N-diethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-n-methylbenzamide (C8H8ClNO). Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-chloro-N-(3-chloropropyl)benzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Chloro-N-(4-isopropylphenyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Chlorobenzamide. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN112409166A - Synthetic method of 3-chloropropionyl chloride.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-chloropropane. Retrieved from [Link]

Sources

- 1. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chlorobenzamide | 618-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-CHLOROBENZAMIDE | 618-48-4 [chemicalbook.com]

- 4. 3-chloro-N-phenylbenzamide | C13H10ClNO | CID 722390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Note: Preparation of 3-Chloro-N-isopropylbenzamide Stock Solutions

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes physicochemical data with practical laboratory workflows to ensure the preparation of accurate, stable stock solutions of 3-Chloro-N-isopropylbenzamide .

Introduction & Chemical Context

3-Chloro-N-isopropylbenzamide (CAS: 17271-15-7) is a lipophilic small molecule often utilized as a structural intermediate in the synthesis of agrochemicals (herbicides) and as a scaffold in medicinal chemistry for receptor modulation.[1][2][3] Chemically, it consists of a chlorobenzene ring linked to an isopropylamine group via an amide bond.[2]

This compound exhibits low aqueous solubility due to its non-polar aromatic ring and halogen substituent.[2] Consequently, direct dissolution in aqueous buffers (PBS, cell culture media) will result in precipitation and inaccurate dosing. This guide provides a standardized protocol for solubilization in organic solvents (DMSO/Ethanol) and subsequent dilution for biological assays.[2]

Physicochemical Profile

| Property | Data |

| Chemical Name | 3-Chloro-N-isopropylbenzamide |

| CAS Number | 17271-15-7 |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.66 g/mol |

| Physical State | White to off-white solid powder |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) or Ethanol (≥99.5%) |

| Solubility (DMSO) | ≥ 50 mM (highly soluble) |

| Solubility (Water) | Negligible (Hydrophobic) |

Materials & Equipment

-

Compound: 3-Chloro-N-isopropylbenzamide (Purity ≥98%).[1][2]

-

Solvent: Sterile-filtered DMSO (Dimethyl Sulfoxide), Hybridoma/Cell Culture Grade (Sigma-Aldrich or equivalent).[1][2]

-

Vials: Amber glass vials with PTFE-lined caps (to prevent photodegradation and solvent leaching).

-

Equipment: Analytical balance (0.1 mg precision), Vortex mixer, Sonicator bath (optional).

Protocol: Preparation of Primary Stock Solution

Target Concentration: 50 mM (Standard High-Concentration Stock) Volume: 10 mL

Step-by-Step Methodology

-

Calculation: Use the formula:

-

Weighing:

-

Weigh approximately 98.8 mg of the powder into a sterile amber glass vial.

-

Critical: Record the exact mass measured (e.g., 100.2 mg) and adjust the solvent volume to achieve the precise molarity.

-

Adjustment Formula:

[2]

-

-

Dissolution:

-

Quality Control (Visual):

Storage & Stability

Lipophilic amides are generally stable but susceptible to hydrolysis if exposed to moisture over time.[2]

-

Aliquot: Do not store the entire 10 mL stock in one bottle. Dispense into 100–500 µL aliquots in sterile microcentrifuge tubes or amber vials.

-

Temperature: Store at -20°C (short term < 3 months) or -80°C (long term > 6 months).

-

Freeze-Thaw: Limit to max 3 cycles . Repeated temperature shifts can induce precipitation or compound degradation.[2]

Protocol: Preparation of Working Solutions (Aqueous Dilution)

Objective: Dilute the DMSO stock into assay buffer (e.g., PBS or Media) without causing the compound to "crash out" (precipitate).[2][8]

The "Intermediate Dilution" Method

Directly adding 100% DMSO stock to water can create local regions of high concentration, triggering immediate precipitation.[2]

-

Thaw: Warm the DMSO stock aliquot to Room Temperature (RT) or 37°C until fully dissolved. Vortex well.

-

Intermediate Step (10x Conc):

-

Final Dilution:

-

Dilute the Intermediate solution 1:10 into the final assay wells.

-

-

Solvent Tolerance Check:

-

Ensure the final DMSO concentration is < 0.5% (v/v) for biochemical assays and < 0.1% (v/v) for cell-based assays to avoid solvent toxicity.[2]

-

Workflow Visualization

The following diagram illustrates the critical path from solid powder to assay-ready solution, highlighting the "No-Go" risks.

Figure 1: Logical workflow for the preparation and validation of 3-Chloro-N-isopropylbenzamide stock solutions. Note the critical QC loop to ensure complete solubilization before storage.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Cloudy Stock Solution | Saturation reached or moisture in DMSO.[1][2] | Sonicate at 37°C for 10 mins. Ensure DMSO is anhydrous.[2] |

| Precipitate in Assay | "Crash-out" effect from rapid dilution.[1][2] | Use the "Intermediate Dilution" method (Step 5).[2] Pre-warm media to 37°C. |

| Cell Toxicity | DMSO concentration too high (>0.5%).[1][2] | Include a "Vehicle Control" (DMSO only) to normalize data.[2] Lower final DMSO to 0.1%. |

| Yellowing of Stock | Oxidation or photodegradation.[1][2] | Discard stock. Prepare fresh in amber vials and store in dark. |

References

-

PubChem Compound Summary. "3-Chloro-N-isopropylbenzamide (CAS 17271-15-7)."[1][2] National Center for Biotechnology Information.[2] [2]

-

MedChemExpress (MCE). "Compound Handling Instructions: Solubility and Stock Preparation."

-

Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization."[2] Drug Discovery Today.

Sources

- 1. Page 05827 (Chemical) [advtechind.com]

- 2. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17271-15-7|3-Chloro-N-isopropylbenzamide|BLD Pharm [bldpharm.com]

- 4. Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(3-aminopropyl)-3-chloro-N,5-dimethylbenzamide | C12H17ClN2O | CID 115318953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for the Synthesis of 3-Chloro-N-isopropylbenzamide Derivatives

Introduction: The Significance of Benzamide Scaffolds in Modern Chemistry

The benzamide functional group is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of biologically active compounds underscores its importance as a privileged scaffold. Derivatives of benzamides are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The strategic incorporation of various substituents onto the benzamide core allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The specific focus of this guide, 3-Chloro-N-isopropylbenzamide and its derivatives, represents a class of compounds with significant potential in drug discovery and agrochemical development. The presence of a chlorine atom at the meta position of the phenyl ring can enhance the lipophilicity and metabolic stability of the molecule, while the N-isopropyl group can influence binding affinity and selectivity for biological targets. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization of 3-Chloro-N-isopropylbenzamide, intended for researchers and professionals in the field of chemical synthesis and drug development.

Synthetic Strategy: A Two-Step Approach to 3-Chloro-N-isopropylbenzamide

The most direct and widely employed method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride. This approach is characterized by high yields and relatively mild reaction conditions. The synthesis of 3-Chloro-N-isopropylbenzamide is therefore logically approached via a two-step sequence:

-

Activation of the Carboxylic Acid: Conversion of 3-chlorobenzoic acid to the more reactive 3-chlorobenzoyl chloride.

-

Amide Bond Formation: Nucleophilic acyl substitution of 3-chlorobenzoyl chloride with isopropylamine.

This strategy is favored for its efficiency and the commercial availability of the starting materials. The causality behind this choice lies in the enhanced electrophilicity of the carbonyl carbon in the acyl chloride compared to the parent carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

Visualizing the Synthetic Workflow

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-N-isopropylbenzamide

Welcome to the technical support center for the synthesis of 3-Chloro-N-isopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important amide. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

I. Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a multifaceted problem that can stem from several factors, from reagent quality to reaction conditions and work-up procedures. Let's break down the common culprits.

Root Cause Analysis:

-

Incomplete Reaction: The most straightforward cause is a reaction that has not proceeded to completion. Amide bond formation, while generally robust, can be sluggish without proper optimization.

-

Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An aliquot of the reaction mixture should be checked every 30-60 minutes. If the starting materials (3-chlorobenzoic acid or its acid chloride) are still present after several hours, consider extending the reaction time or moderately increasing the temperature (e.g., from room temperature to 40-50 °C).

-

-

Moisture Contamination: This is particularly problematic when using the acid chloride route. 3-Chlorobenzoyl chloride is highly reactive and will readily hydrolyze back to the unreactive 3-chlorobenzoic acid in the presence of water.

-

Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude atmospheric moisture.

-

-

Suboptimal Stoichiometry or Base: The reaction between 3-chlorobenzoyl chloride and isopropylamine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the isopropylamine, rendering it non-nucleophilic and halting the reaction.

-

Causality: The amine acts as both a nucleophile and a base. Once protonated, it can no longer attack the carbonyl carbon.

-

Solution: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to act as an HCl scavenger. This preserves the nucleophilicity of your primary amine. A slight excess (1.1-1.2 equivalents) of the base is often beneficial.

-

-

Side Reactions with Coupling Agents: When synthesizing from 3-chlorobenzoic acid using a carbodiimide like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea by-product.[1]

-

Solution: Suppress this side reaction by adding an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] These reagents trap the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement, reacting cleanly with the amine to form the desired amide.[1]

-

-

Losses During Work-up and Purification: The product can be lost during aqueous extractions if the pH is not controlled or if an unsuitable purification method is chosen.

-

Solution: After the reaction, perform a standard aqueous work-up. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove excess amines, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. For purification, recrystallization is often effective and can be more scalable than chromatography.[3][4]

-

Q2: I'm observing a persistent, difficult-to-remove impurity. How can I identify and eliminate it?

A2: The identity of the impurity is highly dependent on your chosen synthetic route.

Scenario A: Acid Chloride Route Impurity

-

Common Impurity: 3-Chlorobenzoic acid.

-

Source: Hydrolysis of the starting 3-chlorobenzoyl chloride by trace moisture.

-

Identification: It will appear as a distinct spot on a TLC plate and can be confirmed by LC-MS.

-

Removal Strategy: During the aqueous work-up, a wash with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Scenario B: Coupling Agent Route Impurity

-

Common Impurity: Dicyclohexylurea (DCU) or Diisopropylurea.

-

Source: This is the stoichiometric by-product of using DCC or DIC as a coupling agent.[2] DCU, in particular, is notoriously insoluble in many common organic solvents, making its removal a classic challenge.

-

Identification: DCU often precipitates out of the reaction mixture as a white solid.

-

Removal Strategy:

-

Filtration: A significant portion of the urea by-product can often be removed by simple filtration of the reaction mixture. Chilling the mixture can sometimes enhance precipitation.

-

Solvent Selection: DCU has low solubility in solvents like dichloromethane (DCM) and ethyl acetate but is more soluble in others. If possible, choose a reaction solvent that minimizes its solubility.

-

EDC as an Alternative: Use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea by-product is water-soluble and easily removed with a simple aqueous wash, vastly simplifying purification.[1]

-

Q3: My purification by column chromatography is giving poor separation. What can I do?

A3: Poor separation on a silica gel column typically points to an incorrect choice of mobile phase (eluent) or issues with the crude sample itself.

-

Eluent System Optimization:

-

Polarity: 3-Chloro-N-isopropylbenzamide is a moderately polar compound. A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

-

Finding the Right Ratio: Use TLC to test various solvent ratios. Aim for a ratio that gives your product an Rf value of approximately 0.3-0.4 for optimal separation. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

-

-

Sample Preparation:

-

Dry Loading: Instead of dissolving your crude product in a strong solvent and loading it directly onto the column (which can disrupt the column bed), pre-adsorb it onto a small amount of silica gel. Dissolve the crude material in a minimal amount of a strong solvent (like DCM or methanol), add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique leads to much sharper bands and better separation.

-

II. Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable synthetic route for this molecule?

Both the acid chloride and the carboxylic acid coupling routes are highly reliable. The choice often depends on the availability of starting materials and the desired scale.

| Feature | Acid Chloride Route | Carboxylic Acid + Coupling Agent Route |

| Starting Materials | 3-Chlorobenzoyl chloride, Isopropylamine | 3-Chlorobenzoic acid, Isopropylamine |

| Key Reagents | Non-nucleophilic base (e.g., TEA) | Coupling agent (e.g., EDC, DCC), Additive (e.g., HOBt) |

| Reaction Conditions | Often faster, can be exothermic | Milder conditions, very versatile |

| Key Advantage | High reactivity, often high-yielding | Avoids handling acyl chlorides, broad substrate scope |

| Common Challenge | Sensitivity to moisture | Removal of coupling agent by-products (e.g., DCU) |

For large-scale synthesis, the acid chloride route is often preferred for its speed and atom economy, provided the acyl chloride is readily available. For discovery chemistry and smaller scales, the coupling agent method using EDC/HOBt is exceptionally convenient due to its mild conditions and simple purification.

FAQ 2: How should I prepare 3-chlorobenzoyl chloride?

3-chlorobenzoyl chloride can be prepared by reacting 3-chlorobenzoic acid with a chlorinating agent.[5] The most common laboratory-scale reagents are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

-

Mechanism: The hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion.

-

Protocol Insight: The reaction with thionyl chloride is often performed neat or in an inert solvent like toluene at reflux. A catalytic amount of N,N-dimethylformamide (DMF) is often added when using oxalyl chloride, which acts as a catalyst to form the Vilsmeier reagent in situ.

-

Safety: These reactions must be performed in a well-ventilated fume hood as they release toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). The resulting acid chloride is corrosive and moisture-sensitive and is often used immediately in the next step without purification.

FAQ 3: What are the critical safety precautions for this synthesis?

-

Corrosive Reagents: 3-Chlorobenzoyl chloride and chlorinating agents like thionyl chloride are highly corrosive and moisture-sensitive. They can cause severe burns upon contact and release HCl gas. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Exothermic Reactions: The reaction of an acid chloride with an amine is highly exothermic. The amine should be added slowly to the acid chloride solution, or vice-versa, often with external cooling (e.g., an ice bath) to control the reaction rate and prevent overheating.

-

Base Handling: Triethylamine has a strong, unpleasant odor and is flammable. Handle with care.

FAQ 4: Which analytical techniques are essential for this synthesis?

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product.

-

Product Characterization:

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product. You should see characteristic peaks for the aromatic protons, the isopropyl group (a doublet and a septet), and the amide N-H proton.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the amide at ~1630-1680 cm⁻¹ and an N-H stretch at ~3200-3400 cm⁻¹.

-

Melting Point: A sharp melting point range is a good indicator of purity.[3]

-

III. Experimental Workflows & Protocols

Workflow Diagram: Synthesis and Troubleshooting

Caption: General workflow for synthesis, analysis, and troubleshooting.

Protocol 1: Synthesis via Acid Chloride

This protocol describes the reaction of 3-chlorobenzoyl chloride with isopropylamine.

Diagram: Acid Chloride Amidation Mechanism

Caption: Nucleophilic acyl substitution at the acid chloride.

Step-by-Step Procedure:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 3-chlorobenzoyl chloride (1.0 equivalent) in a separate volume of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring by TLC until the acid chloride is consumed.

-

Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or ethanol/water) or by silica gel chromatography.

Protocol 2: Synthesis via Coupling Agent

This protocol uses EDC and HOBt to couple 3-chlorobenzoic acid and isopropylamine.

Step-by-Step Procedure:

-

Setup: To a round-bottom flask, add 3-chlorobenzoic acid (1.0 equivalent), 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Dissolve these in an anhydrous solvent like DCM or DMF.

-